molecular formula C14H24N2O2 B7680306 N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide

N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide

Cat. No. B7680306
M. Wt: 252.35 g/mol
InChI Key: AIGRWZNJZAQVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide, commonly known as CTM or cyclothiazomycin, is a naturally occurring cyclic tetramic acid antibiotic. It was first isolated from the fermentation broth of Streptomyces sp. JCM9888 in 1995. CTM has been found to exhibit potent antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as some gram-negative bacteria.

Mechanism of Action

CTM inhibits the enzyme MurB by binding to its active site and blocking the formation of UDP-N-acetylmuramic acid, a key intermediate in the biosynthesis of peptidoglycan. This leads to the inhibition of cell wall biosynthesis and ultimately bacterial cell death.
Biochemical and Physiological Effects:
CTM has been found to exhibit low toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. CTM has been found to accumulate in the liver, kidney, and lung tissues, indicating its potential for the treatment of systemic bacterial infections.

Advantages and Limitations for Lab Experiments

CTM has several advantages for lab experiments, including its potent antibacterial activity, low toxicity, and good pharmacokinetic properties. However, its limited solubility in water and organic solvents can make it difficult to use in certain experimental settings. Additionally, its high cost and limited availability can be a limitation for some research groups.

Future Directions

There are several potential future directions for research on CTM. One area of interest is the development of CTM derivatives with improved pharmacokinetic properties and antibacterial activity. Another area of interest is the investigation of CTM's potential for the treatment of other bacterial infections, such as tuberculosis and pneumonia. Additionally, the synergistic activity of CTM with other antibiotics could be further explored to develop more effective treatment regimens for bacterial infections.

Synthesis Methods

The synthesis of CTM has been reported by several research groups. One of the most commonly used methods involves the condensation of cyclopentenone with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) followed by amination with morpholine and subsequent carboxylation. This method has been optimized to yield CTM in high purity and yield.

Scientific Research Applications

CTM has been extensively studied for its antibacterial activity and mechanism of action. It has been found to inhibit bacterial cell wall biosynthesis by targeting the enzyme MurB, which is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. CTM has also been shown to exhibit synergistic activity with other antibiotics, such as β-lactams and vancomycin, against N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide.

properties

IUPAC Name

N-cyclopent-3-en-1-yl-2,2,6,6-tetramethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-13(2)9-16(10-14(3,4)18-13)12(17)15-11-7-5-6-8-11/h5-6,11H,7-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGRWZNJZAQVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)(C)C)C(=O)NC2CC=CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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